molecular formula C21H28F3N6O6P B608519 Leniolisib phosphate CAS No. 1354691-97-6

Leniolisib phosphate

Numéro de catalogue B608519
Numéro CAS: 1354691-97-6
Poids moléculaire: 548.46
Clé InChI: XXEDEGOAYSGNPS-ZOWNYOTGSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Leniolisib phosphate is a potent phosphatidylinositol 3-kinase inhibitor (PI3K inhibitor).

Applications De Recherche Scientifique

Pharmacokinetics and Metabolism

Leniolisib, a novel oral phosphatidylinositol-3-kinase (PI3K) delta inhibitor, has been studied for its absorption, metabolism, and excretion in healthy subjects. Using 19F-NMR, researchers found that leniolisib is mainly excreted as oxidative metabolites in urine and feces, indicating metabolism as the primary route of elimination. This study was a part of a first-in-human clinical trial, and no metabolites were found to be abundant in plasma relative to the parent drug (Pearson et al., 2018).

Treatment for Activated PI3Kδ Syndrome (APDS)

Leniolisib has shown effectiveness in treating activated PI3Kδ syndrome (APDS), a condition characterized by immune deficiency and lymphadenopathy. Treatment with leniolisib led to dose-dependent suppression of PI3Kδ pathway hyperactivation and improved immune dysregulation in APDS patients. This included normalization of circulating B cells and a reduction in senescent T cells, as well as a decrease in inflammatory markers. Clinical trials demonstrated leniolisib's potential as a targeted therapy for APDS and related diseases (Rao et al., 2017).

Long-Term Safety and Efficacy

Further research indicated the safety and efficacy of long-term use of leniolisib in patients with APDS. An extension study showed that patients treated with leniolisib for up to 949 days experienced improvements in immune dysregulation and lymphoproliferation. Notably, the absence of significant adverse events and side effects common with other PI3K inhibitors was reported. This suggests leniolisib's potential as a long-term therapeutic option for disorders related to hyperactive PI3K pathways (Rao et al., 2018).

Propriétés

Numéro CAS

1354691-97-6

Nom du produit

Leniolisib phosphate

Formule moléculaire

C21H28F3N6O6P

Poids moléculaire

548.46

Nom IUPAC

(S)-1-(3-((6-(6-methoxy-5-(trifluoromethyl)pyridin-3-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-yl)amino)pyrrolidin-1-yl)propan-1-one phosphate

InChI

InChI=1S/C21H25F3N6O2.H3O4P/c1-3-18(31)30-6-4-13(10-30)28-19-15-11-29(7-5-17(15)26-12-27-19)14-8-16(21(22,23)24)20(32-2)25-9-14;1-5(2,3)4/h8-9,12-13H,3-7,10-11H2,1-2H3,(H,26,27,28);(H3,1,2,3,4)/t13-;/m0./s1

Clé InChI

XXEDEGOAYSGNPS-ZOWNYOTGSA-N

SMILES

CCC(N1C[C@@H](NC2=C(CN(C3=CC(C(F)(F)F)=C(OC)N=C3)CC4)C4=NC=N2)CC1)=O.O=P(O)(O)O

Apparence

Solid powder

Pureté

>98% (or refer to the Certificate of Analysis)

Durée de conservation

>3 years if stored properly

Solubilité

Soluble in DMSO

Stockage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonymes

Leniolisib phosphate;  Leniolisib monophosphate; 

Origine du produit

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Leniolisib phosphate
Reactant of Route 2
Leniolisib phosphate
Reactant of Route 3
Leniolisib phosphate
Reactant of Route 4
Leniolisib phosphate
Reactant of Route 5
Leniolisib phosphate
Reactant of Route 6
Leniolisib phosphate

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.